Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate
Overview
Description
Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is an organic compound with a complex structure. It is a derivative of cyclohexene, featuring an ethyl ester group, a methyl group, a propyl group, and a ketone functional group. This compound is known for its applications in organic synthesis and its role as a building block in the production of various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetyl pentane, which is then treated with a base to induce cyclization, followed by heating to generate the desired compound .
Another method involves the condensation of formaldehyde with two equivalents of ethyl acetoacetate in the presence of a catalytic amount of piperidine. This produces the same intermediate diethyl ester, which undergoes cyclization and heating to form this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of alternative catalysts and solvents to improve the overall sustainability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the ketone and ester, allow it to participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, thereby exerting its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate: Similar structure but with a pentyl group instead of a propyl group.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Uniqueness
Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-4-6-10-8-11(14)7-9(3)12(10)13(15)16-5-2/h7,10,12H,4-6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIZYDOQEYHUCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)C=C(C1C(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288697 | |
Record name | Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-59-4 | |
Record name | NSC57340 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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